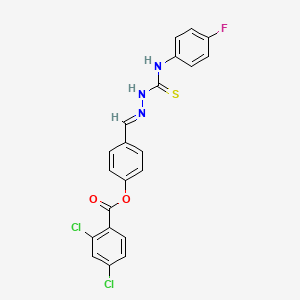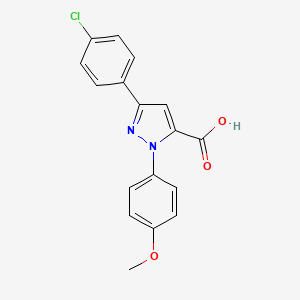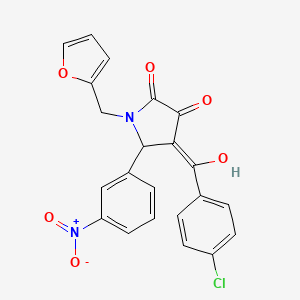![molecular formula C22H17BrClN5OS B12025337 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo bromofenil, un grupo piridinil, un grupo triazolyl y un enlace sulfanyl-acetamida. Este compuesto es de gran interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermedios clave, como 4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol y N-(5-cloro-2-metilfenil)acetamida. Estos intermedios se acoplan luego a través de un enlace sulfanyl bajo condiciones de reacción específicas, que pueden incluir el uso de catalizadores, solventes y temperaturas controladas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para cumplir con los estándares requeridos para aplicaciones farmacéuticas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro, si están presentes, pueden reducirse a aminas.
Sustitución: El grupo bromofenil puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como aminas o tioles para las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl produciría sulfoxidos o sulfonas, mientras que la sustitución nucleofílica del grupo bromofenil podría introducir varios grupos funcionales dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y, por lo tanto, ejerciendo sus efectos biológicos. Los objetivos moleculares y vías exactos involucrados dependerían de la actividad biológica específica que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de triazol y compuestos de sulfanyl-acetamida, como:
- 2-{[4-(4-clorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida
- 2-{[4-(4-fluorofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida
Singularidad
La singularidad de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida radica en su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y propiedades químicas únicas en comparación con otros compuestos similares.
Este artículo detallado proporciona una descripción general completa de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(5-cloro-2-metilfenil)acetamida, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H17BrClN5OS |
|---|---|
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17BrClN5OS/c1-14-2-5-17(24)12-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-6-3-16(23)4-7-18/h2-12H,13H2,1H3,(H,26,30) |
Clave InChI |
YZVHKAXXEMIERA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025256.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025259.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025260.png)

![4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025266.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025272.png)


![(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025304.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12025315.png)

![Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025332.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)
